Cas no 92406-41-2 (3-cyclobutyl-1-methyl-1H-pyrazol-5-amine)

3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic amine compound featuring a pyrazole core substituted with a cyclobutyl group at the 3-position and a methyl group at the 1-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in the synthesis of biologically active molecules. The cyclobutyl moiety enhances steric and electronic properties, while the methyl group improves metabolic stability. Its amine functionality allows for further derivatization, making it valuable for constructing complex scaffolds. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
3-cyclobutyl-1-methyl-1H-pyrazol-5-amine structure
92406-41-2 structure
Product Name:3-cyclobutyl-1-methyl-1H-pyrazol-5-amine
CAS No:92406-41-2
MF:C8H13N3
MW:151.208921194077
MDL:MFCD11209669
CID:800686
PubChem ID:13324828
Update Time:2025-06-09

3-cyclobutyl-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-5-amine,3-cyclobutyl-1-methyl-
    • 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-5-AMINE
    • 5-Amino-3-cyclobutyl-1-methyl-1H-pyrazole
    • 5-cyclobutyl-2-methyl-2H-pyrazol-3-ylamine
    • 5-cyclobutyl-2-methylpyrazol-3-amine
    • 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine (ACI)
    • (5-Cyclobutyl-2-methyl-2H-pyrazol-3-yl)amine
    • AKOS009337145
    • EN300-109371
    • MFCD11209669
    • 1H-Pyrazol-5-amine, 3-cyclobutyl-1-methyl-
    • DB-340854
    • SB11853
    • JFBWXYNOWMHUAD-UHFFFAOYSA-N
    • Z385401442
    • AS-34023
    • 92406-41-2
    • F8880-4277
    • 1H-Pyrazol-5-amine, 3-cyclobutyl-1-methyl-
    • SCHEMBL5223113
    • CS-0051392
    • 5-Cyclobutyl-2-methyl-pyrazol-3-amine
    • DTXSID80536892
    • 3-cyclobutyl-1-methyl-1H-pyrazol-5-amine
    • MDL: MFCD11209669
    • Inchi: 1S/C8H13N3/c1-11-8(9)5-7(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3
    • InChI Key: JFBWXYNOWMHUAD-UHFFFAOYSA-N
    • SMILES: N1N(C)C(N)=CC=1C1CCC1

Computed Properties

  • Exact Mass: 151.110947427g/mol
  • Monoisotopic Mass: 151.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 312.3±30.0 °C at 760 mmHg
  • Flash Point: 142.7±24.6 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-cyclobutyl-1-methyl-1H-pyrazol-5-amine Security Information

3-cyclobutyl-1-methyl-1H-pyrazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
064552-1g
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine
92406-41-2 95%
1g
£226.00 2022-03-01
Fluorochem
064552-5g
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine
92406-41-2 95%
5g
£686.00 2022-03-01
Fluorochem
064552-10g
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine
92406-41-2 95%
10g
£1069.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A10891-5g
5-Amino-3-cyclobutyl-1-methyl-1H-pyrazole - A10891
92406-41-2 97.0%
5g
24937.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A10891-1g
5-Amino-3-cyclobutyl-1-methyl-1H-pyrazole - A10891
92406-41-2 97.0%
1g
8265.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A10891-10g
5-Amino-3-cyclobutyl-1-methyl-1H-pyrazole - A10891
92406-41-2 97.0%
10g
38760.0CNY 2021-07-12
Chemenu
CM109077-1g
3-cyclobutyl-1-methyl-1H-pyrazol-5-amine
92406-41-2 95+%
1g
$534 2021-08-06
Chemenu
CM109077-5g
3-cyclobutyl-1-methyl-1H-pyrazol-5-amine
92406-41-2 95+%
5g
$1517 2021-08-06
Chemenu
CM109077-10g
3-cyclobutyl-1-methyl-1H-pyrazol-5-amine
92406-41-2 95+%
10g
$2026 2021-08-06
Chemenu
CM109077-250mg
3-cyclobutyl-1-methyl-1H-pyrazol-5-amine
92406-41-2 95%+
250mg
$127 2023-03-07

3-cyclobutyl-1-methyl-1H-pyrazol-5-amine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol ;  1.5 h, rt → reflux
Reference
Preparation of azetidine derivatives as CCR-3 receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Studies on dihydropyridines. II. Synthesis of 4,7-dihydropyrazolo[3,4-b]pyridines with vasodilating and antihypertensive activities
Adachi, Ikuo; Yamamori, Teruo; Hiramatsu, Yoshiharu; Sakai, Katsunori; Sato, Hatsuo; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3235-52

Production Method 3

Reaction Conditions
1.1 Solvents: Ethanol ;  overnight, reflux
Reference
Preparation of 9H-pyrimido[4,5-b]indoles and related analogs as BET bromodomain inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Preparation of piperazine derivatives as therapeutic agents
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
Reference
Dihydropyrazolo[3,4-b]pyridine derivatives
, Japan, , ,

3-cyclobutyl-1-methyl-1H-pyrazol-5-amine Raw materials

3-cyclobutyl-1-methyl-1H-pyrazol-5-amine Preparation Products

3-cyclobutyl-1-methyl-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:92406-41-2)3-cyclobutyl-1-methyl-1H-pyrazol-5-amine
Order Number:A860092
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:22
Price ($):1648.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92406-41-2)3-cyclobutyl-1-methyl-1H-pyrazol-5-amine
A860092
Purity:99%
Quantity:25g
Price ($):1648.0
Email